2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one
Description
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-6-10-12-9-5-3-2-4-8(9)11(15)14(10)13-7/h6,13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWUYCFHVMFGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=C(CCCC3)C(=O)N2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization and methylation steps . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
The compound has been investigated for various biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of pyrazoloquinazolinones exhibit significant antimicrobial activity against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. For instance, compounds derived from this structure demonstrated a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .
- Anticancer Activity : Research indicates that pyrazoloquinazolinones may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. The mechanism often involves the inhibition of certain enzymes or receptors related to cancer progression .
Medicinal Chemistry
In medicinal chemistry, 2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one is being explored as a potential therapeutic agent for:
- Cancer Treatment : Its ability to interact with cellular targets makes it a candidate for developing new anticancer drugs.
- Infectious Diseases : The compound has shown promise in treating infections due to its antimicrobial properties .
Industrial Applications
In industry, this compound is utilized in the development of advanced materials and as a precursor for synthesizing dyes and pigments. Its unique chemical structure allows it to serve as a building block for more complex heterocyclic compounds used in various applications .
Case Studies
- Antimicrobial Studies : A study outlined the synthesis of several derivatives based on pyrazoloquinazolinones which were tested against multiple microorganisms. Results indicated that specific modifications to the structure significantly enhanced antimicrobial activity .
- Cancer Research : Another study evaluated the anticancer effects of pyrazoloquinazolinone derivatives on different cancer cell lines. The findings suggested that these compounds could effectively induce apoptosis in cancer cells through specific molecular interactions .
Mechanism of Action
The mechanism of action of 2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
Uniqueness
2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one is unique due to its specific structural features and the presence of a pyrazoloquinazoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
2-Methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one is a heterocyclic compound known for its unique pyrazoloquinazoline structure. Its molecular formula is C₁₁H₁₃N₃O, and it has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the compound's biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a fused pyrazole and quinazoline ring system which contributes to its diverse chemical properties. The presence of nitrogen atoms in its structure enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 690674-59-0 |
Antitumor Activity
Research indicates that 2-methyl-4H,5H,6H,7H,8H,9H-pyrazolo[3,2-b]quinazolin-9-one exhibits significant antitumor properties. A study demonstrated its inhibitory effects on various cancer cell lines:
- Cell Lines Tested : A549 (lung), MDA-MB-231 (breast), U87 (glioblastoma), HepG2 (liver).
- IC50 Values : The compound showed varying degrees of cytotoxicity across different cell lines.
Table 1: Cytotoxicity of 2-Methyl-4H,5H,6H,7H,8H,9H-Pyrazolo[3,2-b]quinazolin-9-one
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 14.2 |
| MDA-MB-231 | 18.1 |
| U87 | >20 |
| HepG2 | >20 |
The mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a crucial role in cell cycle regulation and transcriptional control in cancer cells.
Inhibition of CDKs
The compound has been identified as a potential inhibitor of CDK9 with promising results in preclinical studies:
- Inhibitory Concentration : CDK9 inhibition was observed with an IC50 value of approximately 4.7 μM.
- Mechanism : The compound binds to the ATP pocket of CDK9, disrupting its activity and leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the quinazoline ring can enhance biological activity. For instance:
- Position R1 Modifications : Substituents at position R1 significantly affect the potency against various kinases.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methyl at R1 | Increased cytotoxicity |
| Ethoxy group at R2 | Enhanced selectivity for CDK9 |
Case Studies
Several studies have focused on synthesizing derivatives of pyrazolo[3,2-b]quinazolinone to explore their biological activities further:
- Synthesis and Evaluation : Derivatives were synthesized and evaluated for their antitumor activity against multiple cancer cell lines.
- In Silico Studies : Molecular docking studies suggested favorable interactions with CDK9 and other kinases.
Q & A
Q. What synthetic methodologies are effective for preparing pyrazoloquinazolinone derivatives?
- Methodological Answer : Pyrazoloquinazolinone derivatives are typically synthesized via condensation reactions. For example, sodium methoxide-catalyzed condensation of heterocyclic ketones (e.g., pyrroloquinazolinones) with aldehydes (e.g., 4-(dimethylamino)benzaldehyde) can yield substituted derivatives. This method leverages aromatic stacking interactions to stabilize the product . Acid-catalyzed cyclization of substituted precursors (e.g., triazolopyrazinones) is another approach, enabling diverse functionalization at the 3-position .
Q. How can the crystal structure of pyrazoloquinazolinones be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving hydrogen-bonding networks and aromatic stacking interactions. For instance, SCXRD analysis of a structurally analogous compound revealed intermolecular interactions between benzene rings of adjacent molecules, critical for stabilizing the crystal lattice . Complementary techniques like NMR (1H/13C) and mass spectrometry validate molecular identity and purity.
Q. What safety protocols are recommended for handling pyrazoloquinazolinones in the lab?
- Methodological Answer : While specific hazard data for this compound is limited, safety measures for structurally related pyrazoloquinazolines include:
- Avoiding skin/eye contact and inhalation of dust or vapors.
- Storing in tightly sealed containers in dry, ventilated areas to prevent electrostatic discharge .
- Immediate decontamination with water for skin exposure and medical consultation for persistent symptoms .
Advanced Research Questions
Q. How can regioselectivity be controlled during late-stage C-H functionalization of the pyrazoloquinazolinone core?
- Methodological Answer : Transition-metal catalysts (e.g., Pd, Ru) enable regioselective C-H bond activation. For example, thiazoloquinazolinones undergo sequential C-H functionalization at the 2- and 7-positions using palladium catalysts under mild conditions, yielding diversely substituted analogs . Computational modeling (DFT) can predict reactive sites by analyzing electron density and steric accessibility.
Q. What strategies optimize the solubility and bioavailability of pyrazoloquinazolinone derivatives?
- Methodological Answer :
- Structural modification : Introducing hydrophilic groups (e.g., carboxylic acids, amines) at peripheral positions enhances aqueous solubility. For instance, 9H-carbazole derivatives with trifluoromethyl or thiosemicarbazone moieties exhibit improved solubility while retaining bioactivity .
- Formulation : Co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) can modulate dissolution rates .
Q. How do substituents influence the biological activity of pyrazoloquinazolinones?
- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:
Q. How can computational methods aid in predicting pyrazoloquinazolinone reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to target proteins (e.g., kinases, GPCRs). These methods reduce experimental trial-and-error in drug design .
Q. What analytical techniques resolve contradictions in reported spectral data for pyrazoloquinazolinones?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. Advanced techniques include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
